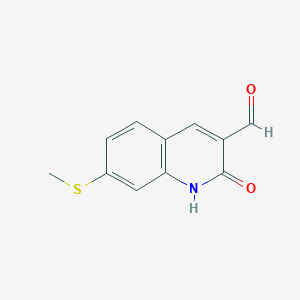

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde

描述

属性

IUPAC Name |

7-methylsulfanyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTPQVGRZBWWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194782 | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873300-63-1 | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873300-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-7-(methylthio)-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Intermediate

- Starting from 3-chloroaniline, acetylation with acetic anhydride yields 3-chloroacetanilide.

- Cyclization of 3-chloroacetanilide with Vilsmeier–Haack reagent (phosphorus oxychloride and DMF) at 80 °C produces 2-chloroquinoline-3-carbaldehyde.

- Hydrolysis of the 2-chloroquinoline-3-carbaldehyde with aqueous 4 M HCl furnishes 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Introduction of the Methylsulfanyl Group

- The 7-chloro substituent is replaced by a methylsulfanyl group via nucleophilic substitution using methylthiolate or methylsulfanyl reagents under controlled conditions.

- Alkylation reactions can also be employed, where the 7-hydroxy or 7-chloro quinoline derivative is reacted with methylthiolating agents to yield the 7-methylsulfanyl derivative.

Cyclocondensation and Functional Group Transformations

- Cyclocondensation reactions are used to form the quinoline ring system from appropriate aniline and aldehyde precursors.

- The aldehyde group at the 3-position is introduced or preserved during these steps, often via Vilsmeier–Haack formylation.

- Reductive amination and other functional group modifications can be performed on the aldehyde to diversify the compound for further applications.

Comparative Data Table of Key Synthetic Steps

Research Findings and Optimization Notes

- The Vilsmeier–Haack formylation is a critical step, with reaction kinetics being second order, dependent on both the anilide substrate and the Vilsmeier reagent concentration.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related quinoline derivative preparations, suggesting potential for optimization in this compound’s synthesis.

- The nucleophilic substitution to introduce the methylsulfanyl group requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure aldehyde derivative.

化学反应分析

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of quinoline.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

The quinoline ring system, which includes 7-methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, has been associated with a wide range of antimicrobial activities. Research indicates that derivatives of quinoline exhibit significant antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii . Additionally, antifungal properties have been observed against species like Aspergillus niger and Curvularia lunata .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives synthesized from this compound showed promising results in inhibiting the growth of MCF-7 breast cancer cells in vitro using the MTT assay . The structural modifications around the quinoline core can enhance the selectivity and potency against various cancer cell lines.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key enzymes involved in disease processes. For example, quinoline derivatives have been reported to act as inhibitors of DNA topoisomerases and kinases, which are crucial targets in cancer therapy .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex heterocyclic compounds through various reaction pathways, including cyclization and condensation reactions . The ability to modify this compound through substitution reactions allows chemists to explore a plethora of derivatives with tailored biological activities.

Microwave-Assisted Synthesis

The application of microwave irradiation in synthesizing derivatives of this compound has been reported to enhance reaction yields and reduce reaction times significantly. This method has been particularly effective for reactions involving acetophenones and thiomorpholines .

Materials Science

Fluorescent Materials

Research suggests that quinoline-based compounds can be integrated into fluorescent materials due to their unique electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors . The incorporation of this compound into polymer matrices can lead to enhanced performance characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Aneesa et al. (2018) | Antimicrobial Activity | Compounds derived from 7-methylsulfanyl-2-oxo-1,2-dihydroquinoline exhibited significant antibacterial activity against multiple strains of bacteria. |

| PMC9648566 (2022) | Anticancer Activity | Derivatives synthesized from this compound showed strong anticancer effects against MCF-7 cells compared to standard treatments. |

| Sigma-Aldrich (2025) | Synthetic Applications | Highlighted the utility of 7-methylsulfanyl derivatives in synthesizing complex organic structures efficiently using microwave techniques. |

作用机制

The mechanism of action of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, focusing on substituent effects, molecular properties, and reported activities.

Table 1: Comparative Analysis of Quinoline-3-carbaldehyde Derivatives

Notes:

- *Similarity scores (0–1 scale) derived from structural overlap with the target compound .

- †Activity reported for quinoxaline analogs; quinoline derivatives require further validation .

Key Insights:

Methoxy (OMe) and ethoxy (OEt) substituents increase electron density on the quinoline ring, which may improve solubility in polar solvents relative to SMe or F analogs .

Halogenation (7-fluoro analog) introduces steric and electronic perturbations that could modulate target affinity or metabolic stability .

生物活性

7-Methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde (CAS Number: 873300-63-1) is a compound with notable structural features that suggest potential biological activities. Its molecular formula is C₁₁H₉NO₂S, and it has a molecular weight of 219.26 g/mol. This compound is characterized by a quinoline core with a methylthio group at the 7-position, a carbonyl group at the 2-position, and an aldehyde group at the 3-position. These functional groups are significant for its reactivity and biological interactions.

The unique structure of this compound allows for various chemical reactions:

- Aldehyde Group : Can undergo nucleophilic addition reactions.

- Carbonyl Group : Participates in condensation reactions.

- Methylthio Group : Influences electrophilicity and nucleophilicity, facilitating further derivatization.

These properties make it suitable for organic synthesis and medicinal chemistry applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related quinolone derivatives have shown activity against various bacterial strains, including Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa. The minimum bactericidal concentrations (MBCs) for these compounds range from 0.80 to 36.49 mM .

| Compound | MBC (mM) | Target Bacteria |

|---|---|---|

| Compound A | <1 | MRSA |

| Compound B | 2 | E. coli |

| Compound C | 36.49 | Pseudomonas aeruginosa |

Anticonvulsant Activity

In studies evaluating anticonvulsant effects, related quinoline derivatives were tested using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models in mice. Compounds derived from similar scaffolds demonstrated significant anticonvulsant activity at doses as low as 30 mg/kg, indicating their potential in treating epilepsy .

Cytotoxicity and Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that derivatives of this class can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar functionalities have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.88 |

| HepG2 | 15.83 |

| A549 | 23.61 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, its ability to interact with various enzymes and receptors involved in disease pathways suggests that it may act through multiple mechanisms:

- Enzyme Inhibition : Potential inhibition of enzymes critical to pathogen survival or tumor growth.

- Receptor Binding : Interaction with specific receptors could modulate cellular signaling pathways.

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance biological activity:

- Antimicrobial Derivatives : A series of thiosemicarbazone derivatives derived from quinolone structures showed improved binding affinity and antimicrobial activity compared to standard antibiotics .

- Anticonvulsant Screening : Compounds were evaluated in vivo for their efficacy against induced seizures, demonstrating promising results that warrant further exploration .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-methylsulfanyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde?

- Methodology : The compound is typically synthesized via acid-catalyzed hydrolysis of 2-chloroquinoline-3-carbaldehyde derivatives. For example, refluxing 2-chloro-7-methylsulfanylquinoline-3-carbaldehyde with 37% HCl for 16 hours, followed by precipitation in ice water, yields the target compound. Vacuum filtration and drying are critical for purity .

- Key Considerations : Ensure precise control of reflux time (16–24 hours) and acid concentration to avoid over-oxidation or incomplete hydrolysis.

Q. How is the compound characterized analytically?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Used to confirm substituent positions (e.g., methylsulfanyl at C7, aldehyde at C3) via distinct proton shifts (e.g., δ 8.74 ppm for the aldehyde proton in DMSO-d₆) .

- Electron Ionization Mass Spectrometry (EI-MS) : Detects molecular ions (e.g., m/z 173 for the parent compound) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and confirms tautomeric forms (e.g., lactam vs. keto-enol) .

Advanced Research Questions

Q. What reaction pathways are feasible for modifying the aldehyde group in this compound?

- Reactivity : The aldehyde at C3 undergoes nucleophilic addition (e.g., with amines or thiols) or reduction (e.g., NaBH₄ to form carbinol). For instance, condensation with pyridin-3-ylmethylamine in ethanol yields Schiff bases, which can be further reduced to secondary amines .

- Mechanistic Insight : The electron-withdrawing quinolinone ring enhances aldehyde electrophilicity, favoring nucleophilic attacks. Steric hindrance from the methylsulfanyl group at C7 may slow reactions at C3 .

Q. How can reaction yields be optimized for derivatives with biological activity?

- Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility during substitutions.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic additions.

- Temperature Control : Substitutions at 75°C (vs. room temperature) enhance kinetic efficiency without degrading the quinolinone core .

Q. How do structural modifications (e.g., replacing methylsulfanyl with methoxy) impact biological activity?

- SAR Insights :

- The methylsulfanyl group at C7 enhances lipophilicity, potentially improving membrane permeability in anticancer agents.

- Substitution with methoxy (electron-donating) may alter binding to targets like topoisomerases or kinase enzymes. Comparative studies with 2-methoxy analogs show varied IC₅₀ values in cytotoxicity assays .

Q. How to resolve contradictions in reported melting points or spectral data?

- Troubleshooting :

- Purity Issues : Recrystallize from ethanol/water mixtures to remove HCl residues.

- Tautomerism : The lactam-keto equilibrium can shift under varying pH, affecting NMR spectra. Use DMSO-d₆ for consistent tautomer stabilization .

Q. What computational tools are suitable for predicting interactions of derivatives with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., EGFR kinase).

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Utilize Hammett constants for substituent effects on activity .

Notes

- Advanced Techniques : Prioritize peer-reviewed synthesis protocols () and pharmacological studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。